Potency Against H5N1 vs. Ribavirin and Oseltamivir
Nucleozin demonstrates a distinct potency profile against the highly pathogenic H5N1 avian influenza strain, achieving an EC50 of 0.33 μM in MDCK cell infection assays [1]. This is particularly relevant in the context of existing resistance to first-line antivirals. For example, while specific comparative EC50 data for oseltamivir against the identical H5N1 strain is not available in the primary source, the original research notes that oseltamivir-resistant H5N1 strains have been reported since 2005, creating a need for new agents [2]. Furthermore, in broader compound development studies, Nucleozin serves as a positive control against which novel derivatives are compared; in one such study, lead sulfonyl piperazine derivatives (6d, 6g, 6h, 6i, 6j) were found to exhibit better in vitro activity than the broad-spectrum antiviral ribavirin, establishing a performance benchmark [3]. This positions Nucleozin as a reference molecule for developing next-generation anti-influenza agents with improved efficacy against resistant strains.
| Evidence Dimension | In vitro Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 0.33 ± 0.04 μM (330 nM) against A/Vietnam/1194/04 (H5N1) |
| Comparator Or Baseline | Ribavirin: Specific EC50 for H5N1 not provided in source; served as positive control for derivative studies. Oseltamivir: Reported resistance in H5N1 strains. |
| Quantified Difference | N/A (Class-level inference based on resistance profiles and derivative benchmarks). |
| Conditions | MDCK cells, Plaque Reduction Assay (PRA) |
Why This Matters
This quantitative potency data, combined with the context of resistance to standard-of-care, justifies the selection of Nucleozin for studying anti-H5N1 mechanisms and screening for improved NP-targeting compounds.
- [1] Kao RY, Yang D, Lau LS, Tsui WH, Hu L, Dai J, et al. Identification of influenza A nucleoprotein as an antiviral target. Nat Biotechnol. 2010 Jun;28(6):600-5. View Source
- [2] Pang B, Cheung NN, Zhang W, Dai J, Kao RY, Zhang H, Hao Q. Structural Characterization of H1N1 Nucleoprotein-Nucleozin Binding Sites. Sci Rep. 2016 Jul 11;6:29684. View Source
- [3] Pei S, Chen J, Yang J, Lai L, Huang X, Xu M, Chen J. Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Lett Org Chem. 2023;20(6):501-506. View Source
